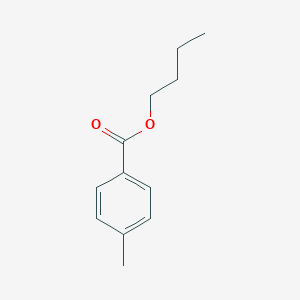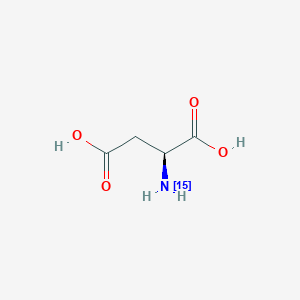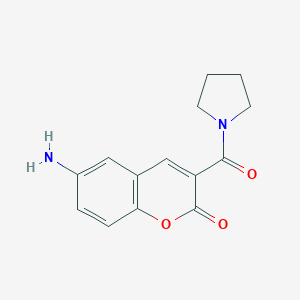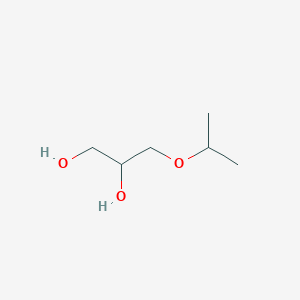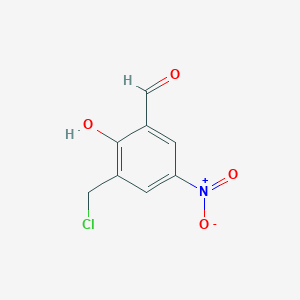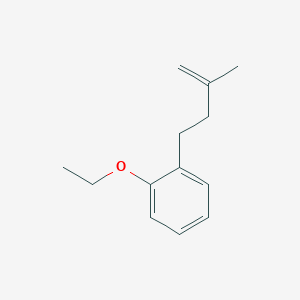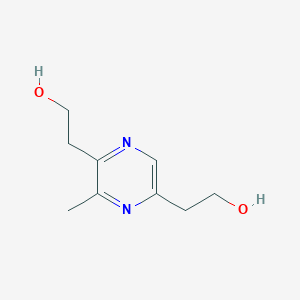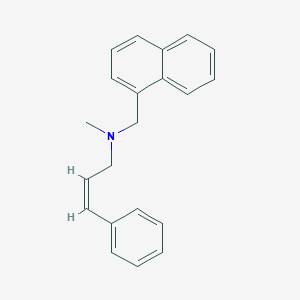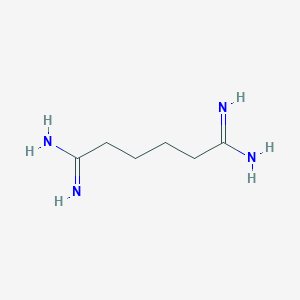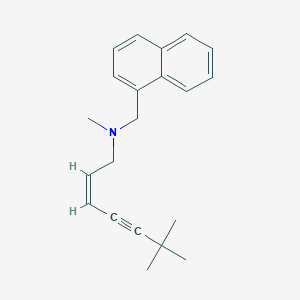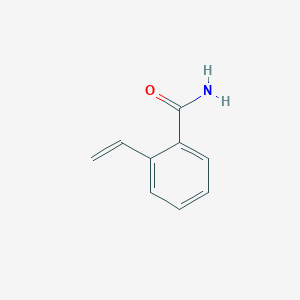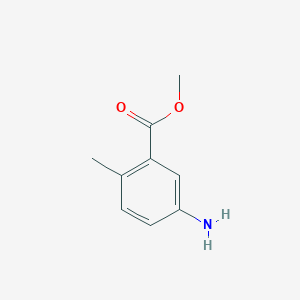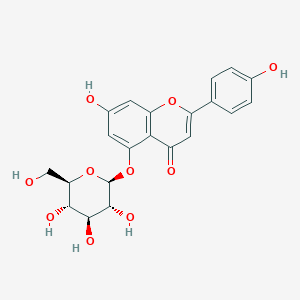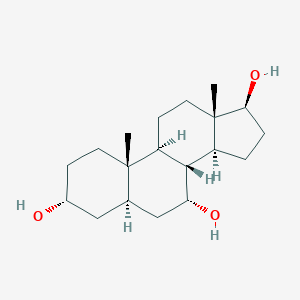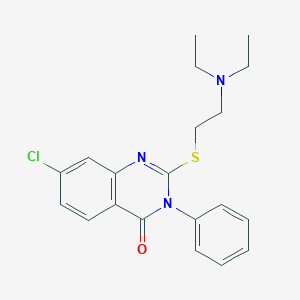
4(3H)-Quinazolinone, 7-chloro-2-((2-(diethylamino)ethyl)thio)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 7-chloro-2-((2-(diethylamino)ethyl)thio)-3-phenyl- is a synthetic compound that belongs to the class of quinazolinone derivatives. It has been widely studied due to its potential use in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 4(3H)-Quinazolinone, 7-chloro-2-((2-(diethylamino)ethyl)thio)-3-phenyl- is not fully understood. However, it has been suggested that it acts as a kinase inhibitor by binding to the ATP-binding site of the kinase, thereby inhibiting its activity. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4(3H)-Quinazolinone, 7-chloro-2-((2-(diethylamino)ethyl)thio)-3-phenyl- exhibits a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory and antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4(3H)-Quinazolinone, 7-chloro-2-((2-(diethylamino)ethyl)thio)-3-phenyl- in lab experiments is its potential use as a kinase inhibitor, which makes it a promising candidate for the development of targeted cancer therapies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4(3H)-Quinazolinone, 7-chloro-2-((2-(diethylamino)ethyl)thio)-3-phenyl-. One of the potential directions is to further investigate its potential use as a kinase inhibitor for the development of targeted cancer therapies. Another direction is to explore its potential use in the treatment of other diseases such as inflammation and infections. Additionally, further studies can be conducted to improve the solubility of this compound, which can make it more suitable for use in various experiments.
In conclusion, 4(3H)-Quinazolinone, 7-chloro-2-((2-(diethylamino)ethyl)thio)-3-phenyl- is a synthetic compound that has been extensively studied for its potential use in the field of medicinal chemistry. It exhibits a wide range of biological activities such as antitumor, anti-inflammatory, and antimicrobial properties. Its potential use as a kinase inhibitor makes it a promising candidate for the development of targeted cancer therapies. Further studies are needed to explore its potential use in the treatment of other diseases and to improve its solubility for use in various experiments.
Métodos De Síntesis
The synthesis of 4(3H)-Quinazolinone, 7-chloro-2-((2-(diethylamino)ethyl)thio)-3-phenyl- involves the reaction of 7-chloro-2-mercaptoquinazolin-3(4H)-one with diethylaminoethyl chloride hydrochloride in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound with a yield of around 60%.
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 7-chloro-2-((2-(diethylamino)ethyl)thio)-3-phenyl- has been extensively studied for its potential use in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities such as antitumor, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use as a kinase inhibitor, which makes it a promising candidate for the development of targeted cancer therapies.
Propiedades
Número CAS |
15589-07-8 |
|---|---|
Nombre del producto |
4(3H)-Quinazolinone, 7-chloro-2-((2-(diethylamino)ethyl)thio)-3-phenyl- |
Fórmula molecular |
C20H22ClN3OS |
Peso molecular |
387.9 g/mol |
Nombre IUPAC |
7-chloro-2-[2-(diethylamino)ethylsulfanyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C20H22ClN3OS/c1-3-23(4-2)12-13-26-20-22-18-14-15(21)10-11-17(18)19(25)24(20)16-8-6-5-7-9-16/h5-11,14H,3-4,12-13H2,1-2H3 |
Clave InChI |
PPFVRNLSVQIAAK-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCSC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=CC=C3 |
SMILES canónico |
CCN(CC)CCSC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=CC=C3 |
Otros números CAS |
15589-07-8 |
Sinónimos |
7-Chloro-2-[[2-(diethylamino)ethyl]thio]-3-phenylquinazolin-4(3H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



